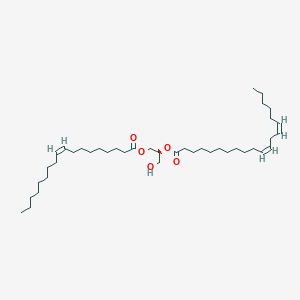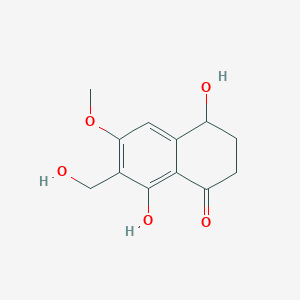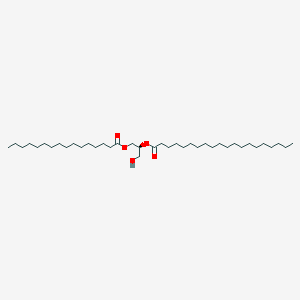
DG(18:1(9Z)/20:2(11Z,14Z)/0:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2], also known as diacylglycerol(38:3) or DAG(18:1/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:2(11Z, 14Z)) pathway. DG(18:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:2(11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:2(11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:2(11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(18:1(9Z)/20:2(11Z,14Z)/0:0) is a diglyceride.
Scientific Research Applications
1. Advances in Nuclear Material Assay
Research by Rodriguez et al. (2019) explores the use of delayed gamma-ray spectroscopy (DGS) for determining the composition of nuclear material samples. This technique is crucial for safeguarding against the misuse of high-radioactivity nuclear materials in various applications.
2. Enhancing Scientific Workflow Efficiency
The work of Reynolds et al. (2011) focuses on the use of cloud-augmented Desktop Grid (DG) computing to improve the efficiency of scientific workflows. This is particularly relevant in biomedical research and molecular docking simulations.
3. Optimization in Distributed Power Systems
G. Vivek et al. (2011) highlight the use of Genetic Algorithms for the optimal placement of Distributed Generators (DG) in power systems. This approach aims at making power systems more optimized and economical.
4. Defining and Benefitting from Distributed Generation Technologies
El-Khattam and Salama (2004) provide a comprehensive survey on distributed generation (DG) technologies, discussing their operational technologies and the benefits of implementing DG in distribution networks. Their research El-Khattam & Salama (2004) helps in understanding DG concepts and regulations.
5. Understanding Diacylglycerols in Cellular Functions
Applegate and Glomset (1991) study the effects of acyl chain unsaturation on model sn-1,2-diacylglycerols (DGs), showing how these molecules contribute to different packing arrangements in simulated monolayers. This has implications for understanding membrane structures in biological systems Applegate & Glomset (1991).
6. Addressing Power Generation and Emissions in Diesel Generators
Ganesan et al. (2015) develop artificial neural network models to predict the performance and exhaust emissions of diesel electric generators (DG), an important step in addressing environmental concerns Ganesan et al. (2015).
7. Expanding Knowledge in Astrophysics through the Dwarf Galaxy Survey
Madden et al. (2013) describe the Dwarf Galaxy Survey (DGS), which utilizes far-infrared and submillimetre observations to study low-metallicity galaxies. This helps in understanding the physics of the interstellar medium in these galaxies Madden et al. (2013).
8. Exploring Lipogenesis in Human Adipose Tissue
Roberts et al. (2009) investigate the relationship between de novo lipogenesis (DNL) markers in adipose tissue, adipocyte size, and insulin sensitivity. This study has implications for understanding metabolic processes in humans Roberts et al. (2009).
Properties
Molecular Formula |
C41H74O5 |
|---|---|
Molecular Weight |
647 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21,39,42H,3-10,12,14-16,20,22-38H2,1-2H3/b13-11-,19-17-,21-18-/t39-/m0/s1 |
InChI Key |
ADXAWIIUCSQOAS-SMJOZILHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)

![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)



![TG(20:0/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241061.png)
![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)






